N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a chromene (benzopyran) core substituted with a 3,4-dimethoxyphenyl group at position 2 and a pyridine-3-carboxamide moiety at position 5. The chromene scaffold is a privileged structure in medicinal chemistry, often associated with biological activities such as kinase inhibition, anti-inflammatory effects, and antioxidant properties . The 3,4-dimethoxyphenyl group may enhance lipophilicity and modulate electronic interactions with target proteins, while the pyridine carboxamide could contribute to hydrogen bonding and solubility.
Properties
Molecular Formula |
C23H18N2O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H18N2O5/c1-28-20-7-5-14(10-22(20)29-2)21-12-18(26)17-11-16(6-8-19(17)30-21)25-23(27)15-4-3-9-24-13-15/h3-13H,1-2H3,(H,25,27) |
InChI Key |
FUJLHHDFLBSABU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic conditions. The resulting intermediate is then subjected to cyclization to form the chromen-4-one structure.
Next, the chromen-4-one intermediate is reacted with pyridine-3-carboxylic acid or its derivatives under appropriate conditions to introduce the pyridine-3-carboxamide moiety. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide exhibit notable antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against standard strains and found that certain modifications enhance efficacy against gram-positive and gram-negative bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. A related study highlighted the synthesis of chromene derivatives that showed significant anti-inflammatory activity through inhibition of the NF-kB pathway .
Anticancer Potential
This compound has been explored for its anticancer properties. Research has shown that it induces apoptosis in cancer cell lines and inhibits tumor growth in xenograft models. This is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival .
Case Study 1: Antibacterial Activity Evaluation
A series of experiments were conducted to assess the antibacterial activity of synthesized derivatives of this compound. Compounds were tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The most potent compounds exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as new antibacterial agents .
Case Study 2: In Vivo Anti-inflammatory Effects
In a recent study, the anti-inflammatory effects of this compound were evaluated in a mouse model of acute inflammation induced by carrageenan. Mice treated with the compound showed a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential for managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
The evidence highlights N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) as a structurally related compound. Below is a comparative analysis:
Key Observations :
- Core Divergence : The chromene core in the target compound introduces a planar, conjugated system absent in Rip-B’s flexible ethyl-linked structure. This could influence binding to rigid enzyme active sites (e.g., kinases or oxidoreductases).
- Synthetic Accessibility : Rip-B’s straightforward synthesis contrasts with the likely multi-step process required for the chromene-based target, which involves forming the fused benzopyran ring.
Broader Context: Chromene vs. Benzamide Derivatives
Chromene derivatives (e.g., flavones, coumarins) are well-documented for roles in apoptosis induction and oxidative stress modulation. In contrast, benzamide analogs like Rip-B are often explored as enzyme inhibitors (e.g., histone deacetylases) or receptor ligands. The 3,4-dimethoxyphenyl group, common to both compounds, is frequently associated with enhanced membrane permeability and metabolic stability in drug design.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C20H18N2O4 |
| Molecular Weight | 354.37 g/mol |
| IUPAC Name | This compound |
This compound features a chromenone core linked to a pyridine carboxamide moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound was shown to have an IC50 value of 4.363 μM against the MCF-7 breast cancer cell line, indicating potent anticancer activity . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is crucial for developing therapeutic agents targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Activity
Antioxidant assays have indicated that this compound possesses significant free radical scavenging ability. This activity is essential for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could lead to enhanced therapeutic effects in neurodegenerative diseases .
- Modulation of Signaling Pathways : The compound may interact with key cellular pathways involved in apoptosis and cell cycle regulation, leading to increased cancer cell death.
- DNA Interaction : Molecular docking studies suggest potential binding interactions with DNA, which may disrupt replication and transcription processes in cancer cells .
Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, the compound exhibited dose-dependent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study highlighted the potential for this compound as an alternative or adjunct treatment for breast cancer .
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammation markers compared to untreated controls, suggesting its utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
